N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(2-Phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic core and a 2-phenylmorpholine-ethyl side chain. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly fungicides and sigma receptor ligands .
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-9-5-4-8-16(17)19(26)24-10-11-25-12-13-27-18(14-25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOVDSZEULZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine derivative.
Formation of the Benzamide Structure: The final step involves the reaction of the morpholine derivative with 2-(trifluoromethyl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release, receptor binding, and signal transduction, ultimately affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Pharmacological Implications
Key Observations :
- Trifluoromethyl Group : Common in Fluopyram and the main compound, this group enhances resistance to oxidative degradation and improves lipid solubility, critical for agrochemical activity .
- Morpholine vs. Pyridine : The 2-phenylmorpholine substituent in the main compound may offer better metabolic stability compared to Fluopyram’s pyridinyl group, which includes electron-deficient halogens (Cl) .
- Antioxidant Activity : Hydroxyl-substituted benzamides (e.g., ) exhibit strong radical scavenging, absent in trifluoromethyl derivatives due to the electron-withdrawing CF₃ group .
Pharmacokinetic and Receptor Binding Profiles
Table 2: Comparative Physicochemical Properties
Analysis :
- Lipophilicity : The main compound’s LogP (~3.5) aligns with Fluopyram, suggesting favorable membrane permeability for agrochemical applications.
- Receptor Targeting : Unlike piperazine-based D3 ligands (), the morpholine group may target sigma receptors, as seen in benzamide derivatives () .
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{18}H_{20}F_3N_1O_1
- Molecular Weight : 345.36 g/mol
- Structural Features :
- A morpholine ring which may influence the compound's interaction with biological targets.
- A trifluoromethyl group that enhances lipophilicity and may affect binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may act as an antagonist at tachykinin receptors, which are implicated in various inflammatory processes .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
These findings indicate that the compound exhibits strong antiproliferative properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound's anti-inflammatory activity has also been investigated. It has shown promise in reducing pro-inflammatory cytokine levels in cell-based assays, suggesting a role in modulating immune responses. For instance, it was noted that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in activated macrophages .
Other Biological Activities
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations comparable to standard antibiotics .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in models of neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 and HeLa cells, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, accompanied by morphological changes consistent with apoptosis.
Study 2: Inflammation Modulation
A separate study assessed the compound's effects on LPS-induced inflammation in macrophages. The compound significantly reduced inflammatory markers and improved cell viability compared to untreated controls.
Q & A
Basic: What are the standard synthetic routes for preparing N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves three key steps:
Morpholine Ring Formation : Reacting 2-phenylmorpholine precursors (e.g., via cyclization of ethanolamine derivatives with substituted benzene) under reflux with catalytic acid .
Ethyl Linker Introduction : Alkylation of the morpholine nitrogen using ethylating agents (e.g., 1,2-dibromoethane) in the presence of a base like K₂CO₃ in DMF at 80–100°C .
Benzamide Coupling : Reacting the intermediate with 2-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
Critical Note : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography (SiO₂, gradient elution).
Advanced: How can reaction yields be improved during the alkylation step of the ethyl linker?
Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions (e.g., elimination).
- Temperature Control : Conduct reactions at 60°C under inert atmosphere (N₂/Ar) to stabilize intermediates .
Validation : Characterize intermediates via ¹H/¹³C NMR and LC-MS to confirm structural integrity and quantify impurities .
Basic: What spectroscopic methods confirm the structural integrity of the final compound?
Answer:
- ¹H/¹³C NMR : Identify key signals:
- ESI-MS : Confirm molecular ion peak ([M+H]⁺ at m/z calculated for C₂₂H₂₂F₃N₂O₂: 411.16) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze to determine:
- Morpholine ring conformation (chair vs. boat).
- Dihedral angles between benzamide and phenylmorpholine moieties .
- Case Study : A related fluorobenzamide derivative showed orthorhombic crystal symmetry (space group P2₁2₁2₁) with intermolecular H-bonding stabilizing the structure .
Basic: What in vitro assays are recommended for evaluating anticancer activity?
Answer:
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Apoptosis : Annexin V/PI staining followed by flow cytometry .
- Target Engagement : Enzymatic inhibition assays (e.g., kinase profiling) to identify molecular targets .
Note : Include positive controls (e.g., doxorubicin) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced: How to address contradictory bioactivity data in analogues with trifluoromethyl groups?
Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., morpholine vs. pyridine rings) on potency .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., bacterial PPTase enzymes) and correlate with experimental IC₅₀ values .
- Metabolic Stability : Assess via liver microsome assays to rule out pharmacokinetic variability .
Basic: How to troubleshoot low purity during final benzamide coupling?
Answer:
- Byproduct Mitigation : Use Schlenk techniques to exclude moisture, which hydrolyzes benzoyl chloride.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
Data Example : A similar compound achieved >98% purity after HPLC (retention time: 12.3 min) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
- Key Parameters :
- Calculated logP: ~3.1 (high lipophilicity due to trifluoromethyl group).
- PSA (Polar Surface Area): ~60 Ų (moderate permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
